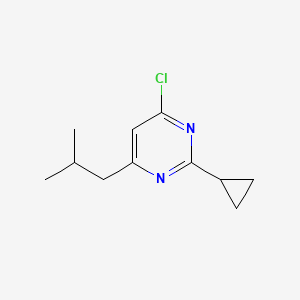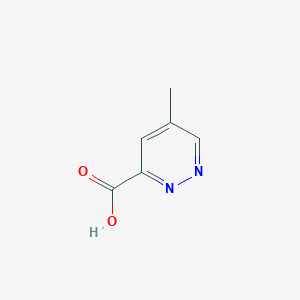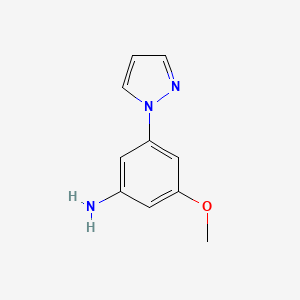
methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Methyl 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylate, also known as MPY, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPY is a pyrazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis and Crystal Structure : Two pyrazole derivatives, including variants of the specified compound, were synthesized and characterized, highlighting their molecular structure through X-ray diffraction and computational study comparisons to density-functional-theory (DFT) calculations. These findings provide insights into the stability and tautomeric forms of these compounds, which are crucial for further applications in material science or pharmaceuticals (Li-qun Shen et al., 2012).
Novel Synthesis Approaches : The synthesis of ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates was achieved, demonstrating a method for preparing highly functionalized pyrazole derivatives. Such compounds have potential applications in developing new materials or as intermediates in pharmaceutical synthesis (T. Maqbool et al., 2013).
Potential Applications
Inhibition of Corrosion : Studies on pyridine–pyrazole type organic compounds, including derivatives of the specified compound, have shown significant efficiency as corrosion inhibitors for steel in acidic environments. This research underscores the potential of these compounds in industrial applications, particularly in protecting metals from corrosion (K. Tebbji et al., 2005).
Coordination Complexes and Magnetic Properties : Research on pyrazole-dicarboxylate acid derivatives led to the synthesis and characterization of novel coordination complexes with CuII/CoII/ZnII. These complexes exhibit unique structural and magnetic properties, suggesting potential applications in magnetic materials or catalysis (S. Radi et al., 2015).
Chemosensors for Metal Ions : A new chemosensor based on a pyridine–pyrazole system was developed for the nanomolar detection of Al3+, demonstrating high sensitivity and selectivity. Such chemosensors have significant implications for environmental monitoring and healthcare, particularly in detecting and quantifying metal ions in various samples (Barnali Naskar et al., 2018).
Mecanismo De Acción
For example, pyrazoles are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Pyridines, on the other hand, are a class of compounds that are part of many pharmaceuticals and natural products, including vitamins and coenzymes.
Propiedades
IUPAC Name |
methyl 2-methyl-5-pyridin-4-ylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-10(11(15)16-2)7-9(13-14)8-3-5-12-6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTIGOMNHOVPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)






![5-Methyl-6-azaspiro[3.4]octan-7-one](/img/structure/B1432537.png)